molecular formula C22H21N3O2S2 B11612873 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

Cat. No.: B11612873
M. Wt: 423.6 g/mol
InChI Key: MICZWVRBRDJMJO-UHFFFAOYSA-N
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Description

2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a useful research compound. Its molecular formula is C22H21N3O2S2 and its molecular weight is 423.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including data from various studies and case analyses.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N3OSC_{18}H_{20}N_3OS, with a molecular weight of approximately 342.43 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC18H20N3OSC_{18}H_{20}N_3OS
Molecular Weight342.43 g/mol
SMILESS=C1NC=NC2=C1C1=C(CCC1)S2
PubChem CID1042709

Biological Activity Overview

Recent studies have indicated that compounds related to this structure exhibit a variety of biological activities, particularly in the context of receptor interactions and potential therapeutic applications.

Sigma Receptor Interaction

A notable area of research involves the compound's interaction with sigma receptors, particularly the sigma-1 (σ1) receptor. This receptor has been implicated in various neurological disorders and pain management. In vitro studies have shown that derivatives of the cyclopenta thieno-pyrimidine scaffold can act as selective σ1 receptor antagonists:

  • Study Findings : A related derivative demonstrated a Ki value of 15.6 nM for σ1R, indicating high binding affinity and potential for analgesic effects in vivo .

Anticancer Activity

Another significant aspect of the biological activity of this compound is its potential anticancer properties. Compounds featuring similar thieno-pyrimidine structures have shown promise in inhibiting cancer cell proliferation:

  • Mechanism : The mechanism may involve the inhibition of specific kinases or pathways critical for cancer cell survival .

Study 1: Antinociceptive Effects

In an animal model study assessing pain response, a related compound exhibited dose-dependent anti-nociceptive effects in formalin tests. This suggests that the compound could be explored further as an analgesic agent .

Study 2: Enzyme Inhibition

Research has indicated that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation. For instance, LIM domain kinase 1 inhibition was noted with an IC50 value of 5.3 µM . This highlights the potential for these compounds in therapeutic applications beyond mere receptor antagonism.

Data Tables

Study ReferenceBiological ActivityKey Findings
Sigma-1 Receptor AntagonismKi = 15.6 nM for σ1R; analgesic potential
Enzyme InhibitionIC50 = 5.3 µM for LIM domain kinase 1
Anticancer ActivityInhibition of cancer cell proliferation noted

Properties

Molecular Formula

C22H21N3O2S2

Molecular Weight

423.6 g/mol

IUPAC Name

1-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethanone

InChI

InChI=1S/C22H21N3O2S2/c1-13-9-17(14(2)25(13)10-15-5-4-8-27-15)18(26)11-28-21-20-16-6-3-7-19(16)29-22(20)24-12-23-21/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3

InChI Key

MICZWVRBRDJMJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)CSC3=NC=NC4=C3C5=C(S4)CCC5

Origin of Product

United States

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